Tert-butyl 3-azidopiperidine-1-carboxylate
Overview
Description
Tert-butyl 3-azidopiperidine-1-carboxylate is an organic compound that belongs to the class of azides. It is characterized by the presence of a tert-butyl group, an azido group, and a piperidine ring. This compound is often used in organic synthesis and has applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-azidopiperidine-1-carboxylate typically involves the protection of the amine group in piperidine followed by azidation. One common method is to start with tert-butyl piperidine-1-carboxylate and introduce the azido group using sodium azide in the presence of a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-azidopiperidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide (NaN3): Used for introducing the azido group.
Lithium Aluminum Hydride (LiAlH4): Used for reducing the azido group to an amine.
Copper(I) Catalysts: Used in cycloaddition reactions to form triazoles.
Major Products Formed
Amines: Formed by the reduction of the azido group.
Triazoles: Formed by cycloaddition reactions involving the azido group.
Scientific Research Applications
Tert-butyl 3-azidopiperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: Used in the preparation of polymers and other advanced materials.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Mechanism of Action
The mechanism of action of tert-butyl 3-azidopiperidine-1-carboxylate primarily involves its reactivity as an azide. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are important in various biological and chemical processes. The tert-butyl group provides steric protection, making the compound more stable and easier to handle .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-azidopiperidine-1-carboxylate
- Tert-butyl 3-(azidomethyl)piperidine-1-carboxylate
- Tert-butyl 3-oxopiperidine-1-carboxylate
Uniqueness
Tert-butyl 3-azidopiperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in specific synthetic applications where such properties are desirable .
Properties
IUPAC Name |
tert-butyl 3-azidopiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c1-10(2,3)16-9(15)14-6-4-5-8(7-14)12-13-11/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEDNWKXANROGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90338223 | |
Record name | tert-Butyl 3-azidopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90338223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129888-61-5 | |
Record name | tert-Butyl 3-azidopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90338223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.